molecular formula C7H13ClO2 B13573444 1-(Tert-butoxy)-3-chloropropan-2-one

1-(Tert-butoxy)-3-chloropropan-2-one

Cat. No.: B13573444
M. Wt: 164.63 g/mol
InChI Key: ZMMFMVOZYHYEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxy)-3-chloropropan-2-one is a chlorinated ketone derivative featuring a tert-butoxy group at the 1-position and a chlorine atom at the 3-position.

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

1-chloro-3-[(2-methylpropan-2-yl)oxy]propan-2-one

InChI

InChI=1S/C7H13ClO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3

InChI Key

ZMMFMVOZYHYEAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butoxy)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification process.

Industrial Production Methods

In industrial settings, the production of 1-(tert-butoxy)-3-chloropropan-2-one may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxy)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide facilitate elimination reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products

    Substitution: Products include ethers or amines depending on the nucleophile.

    Elimination: Alkenes are the primary products.

    Oxidation: Carboxylic acids are formed.

    Reduction: Alcohols are the main products.

Scientific Research Applications

1-(Tert-butoxy)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-3-chloropropan-2-one involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of various products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(tert-butoxy)-3-chloropropan-2-one with four structurally related compounds, focusing on molecular features, substituent effects, and functional group interactions.

1-(Tert-butoxy)-3-fluoropropan-2-one

  • Structural Difference : Fluorine replaces chlorine at the 3-position.
  • Reduced steric bulk (atomic radius of F = 0.64 Å vs. Cl = 0.99 Å) may improve solubility in polar solvents. Fluorinated analogs are often prioritized in drug discovery due to metabolic stability.

1,2,3-Trichloropropane

  • Structural Difference : A fully chlorinated propane backbone lacking oxygen or ketone functionality.
  • Key Implications: High chlorine content (three Cl atoms) increases lipophilicity and environmental persistence. Unlike the target compound, it lacks reactive ketone or ether groups, limiting its utility in synthetic chemistry.

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol

  • Structural Difference : A silyl-protected alcohol (tert-butyldimethylsilyl group) replaces the tert-butoxy group, and the ketone is reduced to a secondary alcohol.
  • Key Implications :
    • The silyl group enhances steric protection, improving stability under acidic or basic conditions.
    • The alcohol functionality (vs. ketone) reduces electrophilicity, making it less reactive in nucleophilic additions.

tert-Butyl Chloride (2-Chloro-2-methylpropane)

  • Structural Difference : A simpler tertiary alkyl chloride without oxygen or ketone groups.
  • Key Implications :
    • Primarily used as a precursor in Friedel-Crafts alkylation due to its stable carbocation formation.
    • Lower molecular weight (92.57 g/mol vs. ~150–200 g/mol for the target compound) correlates with higher volatility.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
1-(Tert-butoxy)-3-chloropropan-2-one C₇H₁₁ClO₂ ~162.62 Cl, tert-butoxy, ketone Likely intermediate for ketone-based synthesis
1-(Tert-butoxy)-3-fluoropropan-2-one C₇H₁₁FO₂ ~146.16 F, tert-butoxy, ketone Enhanced electrophilicity for fluorinated drugs
1,2,3-Trichloropropane C₃H₅Cl₃ 147.43 Three Cl atoms Environmental toxicant; limited synthesis use
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol C₉H₂₁ClO₂Si 232.80 Cl, silyl ether, alcohol Alcohol protection in multistep synthesis
tert-Butyl Chloride C₄H₉Cl 92.57 Tertiary Cl Friedel-Crafts alkylation; volatile precursor

Research Findings and Functional Group Impact

  • Chlorine vs. Fluorine : The chloro analog (target compound) offers moderate electron withdrawal and bulk, balancing reactivity and stability. Fluorine analogs prioritize metabolic stability but may require specialized handling.
  • Ketone vs. Alcohol : The ketone group in the target compound enables nucleophilic attacks (e.g., Grignard reactions), whereas alcohol derivatives (e.g., silyl-protected compound) focus on protective strategies.
  • Environmental and Safety Profiles : Chlorinated compounds like 1,2,3-trichloropropane highlight the importance of evaluating toxicity, suggesting that the target compound’s tert-butoxy group may reduce bioaccumulation risks compared to fully chlorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.